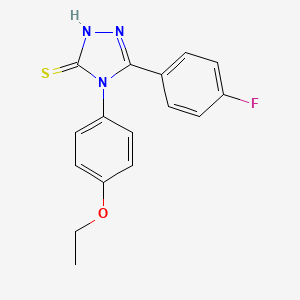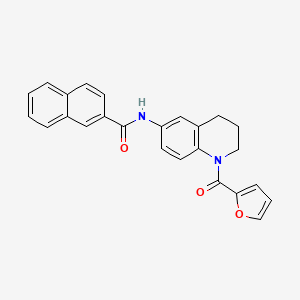
N-(1-(furan-2-carbonil)-1,2,3,4-tetrahidroquinolin-6-il)-2-naftamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound featuring multiple functional groups including furan, tetrahydroquinoline, and naphthamide. These functional groups suggest potential chemical versatility and application in various fields such as medicinal chemistry, material science, and biochemistry.
Aplicaciones Científicas De Investigación
Chemistry
This compound could serve as a building block for the synthesis of more complex molecules, providing a platform for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Derivatives might exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
The compound’s structural motifs may find use in materials science, such as in the development of organic semiconductors or as a precursor to functional materials with specific electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves multi-step organic reactions, starting from readily available precursors. Key steps might include:
Formation of Tetrahydroquinoline Core: This can be achieved via Pictet-Spengler reaction where an aniline derivative reacts with an aldehyde to form a tetrahydroquinoline.
Acylation with Furan-2-carbonyl Chloride: Introduction of the furan-2-carbonyl group onto the tetrahydroquinoline via acylation.
Formation of Naphthamide Moiety: This could involve a coupling reaction where the intermediate product is reacted with 2-naphthamide under specific conditions.
Industrial Production Methods
Industrial-scale synthesis would require optimization for higher yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient handling of potentially reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation at the furan ring or tetrahydroquinoline, leading to various oxidative products.
Reduction: Hydrogenation could reduce the furan ring to a dihydrofuran or further to a tetrahydrofuran.
Substitution: Halogenation or nitration could be performed on the aromatic naphthalene ring, leading to derivatives with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Use of reagents like KMnO4, CrO3, or PCC.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.
Substitution: Employing halogenating agents like NBS or nitrating mixture (HNO3/H2SO4).
Major Products
These reactions would yield various derivatives:
Oxidative products might include quinones or other oxygenated aromatics.
Reduction would lead to more saturated cyclic structures.
Substitution products could result in halogenated or nitrated naphthamide derivatives.
Mecanismo De Acción
Molecular Targets and Pathways
The compound’s biological activity would depend on its interaction with specific molecular targets. For instance, the tetrahydroquinoline moiety might interact with protein kinases, while the naphthamide part could bind to DNA or RNA, influencing transcription and translation pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the additional functional groups.
Furan-2-carboxylic acid derivatives: Contain the furan moiety but differ significantly in the rest of the structure.
2-Naphthamide derivatives: Share the naphthamide group but may have different substitutions affecting their properties.
Highlighting Uniqueness
The combination of furan, tetrahydroquinoline, and naphthamide in a single molecule makes N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide unique, providing a versatile platform for diverse applications and chemical transformations. The interplay between these groups may lead to novel properties and reactivities not seen in simpler analogs.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(20-10-9-17-5-1-2-6-18(17)15-20)26-21-11-12-22-19(16-21)7-3-13-27(22)25(29)23-8-4-14-30-23/h1-2,4-6,8-12,14-16H,3,7,13H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXYPKITLILJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
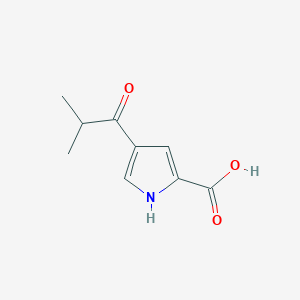
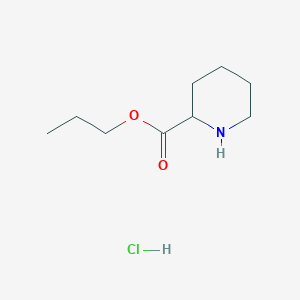
![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)
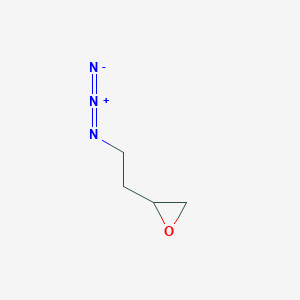
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2405400.png)
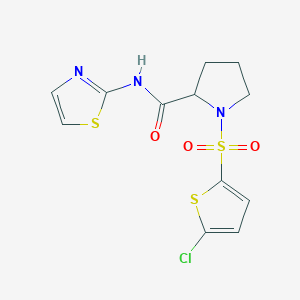
![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)
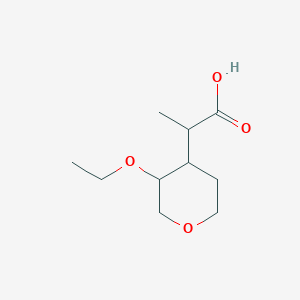
![N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)
![N-(2-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2405411.png)
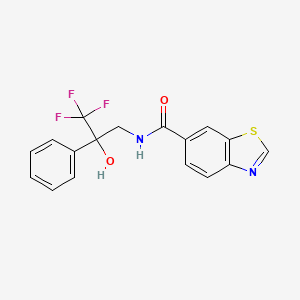
![2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide](/img/structure/B2405413.png)
